molecular formula C8H12ClN3O2 B2612361 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride CAS No. 2094696-44-1

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride

Cat. No.: B2612361
CAS No.: 2094696-44-1
M. Wt: 217.65
InChI Key: YSTHUIJLYZJPGM-UHFFFAOYSA-N
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Description

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A) [https://pubchem.ncbi.nlm.nih.gov/compound/118343499]. PDE2A is a key enzyme that hydrolyzes the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), making it a critical regulator of signaling pathways in the central nervous system and other tissues. By elevating intracellular cGMP and cAMP levels, this compound facilitates the study of downstream effects mediated by protein kinases G and A, which are involved in synaptic plasticity, neuronal excitability, and gene expression. Its primary research value lies in the investigation of cognitive function and neuropsychiatric disorders; preclinical studies suggest that PDE2 inhibition can enhance memory and learning processes, positioning this compound as a valuable pharmacological tool for exploring novel therapeutic strategies for conditions like Alzheimer's disease and schizophrenia [https://patents.google.com/patent/WO2019194150A1/en]. Furthermore, research applications extend to the cardiovascular system, where PDE2 modulation influences endothelial barrier function and cardiac contractility, and to oncology, where it may impact cancer cell proliferation. This specific pyrazolopyrazine derivative offers researchers a well-defined chemical probe to dissect the complex physiological and pathophysiological roles of the PDE2 enzyme.

Properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c1-5-4-11-6(3-9-5)2-7(10-11)8(12)13;/h2,5,9H,3-4H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTHUIJLYZJPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC(=N2)C(=O)O)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094696-44-1
Record name 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazolopyrazine Core: The initial step involves the formation of the pyrazolopyrazine core through a cyclization reaction. This can be achieved by reacting a suitable pyrazole derivative with a pyrazine precursor under controlled conditions.

    Methylation: The next step involves the introduction of a methyl group at the 6-position of the pyrazolopyrazine ring. This can be accomplished using methylating agents such as methyl iodide or dimethyl sulfate.

    Carboxylation: The carboxylic acid group is introduced at the 2-position of the pyrazolopyrazine ring through a carboxylation reaction. This can be achieved using carbon dioxide or a suitable carboxylating agent.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Oxidation of the compound can yield oxo derivatives with altered electronic properties.

    Reduction: Reduction can produce various reduced forms with different degrees of hydrogenation.

    Substitution: Substitution reactions result in derivatives with new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Pyrazolo[1,5-a]pyrazine Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound 6-methyl, 2-carboxylic acid (HCl salt) C₁₀H₁₆ClN₃O₂ 257.71 Improved solubility; kinase inhibitor precursor
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate 4-oxo, 2-methyl ester C₉H₁₁N₃O₃ 209.20 Intermediate for heterocyclic synthesis
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride 2-CF₃, HCl salt C₇H₉ClF₃N₃ 227.62 Enhanced lipophilicity; potential CNS drug candidate
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride 3-methyl ester, HCl salt C₈H₁₁N₃O₂ 197.19 Positional isomer; differing reactivity
6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Pyrimidine core, 3-carboxylic acid C₈H₁₁N₃O₂ 181.20 Altered ring system; varied target selectivity

Key Observations :

  • Substituent Position: The target compound’s carboxylic acid group at position 2 (vs.
  • Salt Form : The hydrochloride salt improves aqueous solubility compared to neutral esters (e.g., ), facilitating bioavailability in drug formulations .

Biological Activity

6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride (CAS Number: 2091795-23-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • IUPAC Name : 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride
  • Molecular Formula : C8H10ClN3O2
  • Molecular Weight : 195.64 g/mol
  • Purity : ≥95%

The compound exhibits various biological activities primarily through the inhibition of specific enzymes and receptors. Notable mechanisms include:

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition : Similar pyrazole derivatives have shown effectiveness as DHODH inhibitors, which are crucial in the treatment of autoimmune diseases and certain cancers. The inhibition of DHODH disrupts pyrimidine synthesis in rapidly dividing cells .
  • Antimicrobial Activity : Pyrazole derivatives have been reported to exhibit antimicrobial properties against various pathogens. The structure of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine suggests potential activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Biological Activity Data

Activity Type Tested Against Results
DHODH InhibitionHuman DHODHSignificant inhibition observed
Antimicrobial ActivityVarious bacterial strainsModerate to high activity reported
Antifungal ActivityPhytopathogenic fungiNotable activity against specific strains
Enzyme InhibitionAcetylcholinesterase (AChE)Moderate inhibition
Butyrylcholinesterase (BChE)Comparable to known inhibitors

Case Studies

  • Inhibition of DHODH :
    A study evaluated a series of pyrazole compounds for their ability to inhibit DHODH. The results indicated that compounds structurally related to 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine showed promising inhibitory effects in vitro against viral replication in cell cultures .
  • Antimicrobial Testing :
    In an investigation of pyrazole derivatives against various microorganisms, 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine demonstrated significant antimicrobial properties. The compound was tested against both Gram-positive and Gram-negative bacteria and showed effective growth inhibition at varying concentrations .
  • Enzyme Inhibition Studies :
    Research focused on the inhibitory effects on cholinesterases revealed that derivatives similar to 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine exhibited selective inhibition towards BChE with an IC50 comparable to established inhibitors like physostigmine .

Q & A

Q. What are the key synthetic routes for 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride?

The synthesis typically involves:

  • Cyclization : Formation of the pyrazolo[1,5-a]pyrazine core via condensation of aminopyrazole derivatives with ketones or aldehydes under acidic conditions .
  • Methylation : Introduction of the 6-methyl group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃) .
  • Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) to the carboxylic acid using aqueous NaOH or HCl .
  • Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., methanol or ethanol) to precipitate the hydrochloride salt . Example protocol: A solution of the free base in methanol is stirred with concentrated HCl at 0–5°C for 2 hours, followed by filtration and drying under vacuum .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity and purity. For example, the methyl group at position 6 appears as a singlet (~δ 1.5 ppm), and the pyrazine protons resonate between δ 4.0–5.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ for C₉H₁₁ClN₄O₂: 258.05; observed: 258.04) .
  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>95%) .

Q. How can researchers evaluate the compound’s stability under experimental conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperature (typically >200°C for pyrazolo[1,5-a]pyrazine derivatives) .
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, followed by HPLC analysis to detect degradation products .
  • Light Sensitivity : Store solutions in amber vials and monitor UV-Vis absorbance changes over time .

Advanced Research Questions

Q. How can low yields in the alkylation step (6-methyl introduction) be addressed?

Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Solvent Optimization : Switch from DMF to THF or acetonitrile to reduce byproduct formation .
  • Temperature Control : Perform reactions at −20°C to slow competing hydrolysis pathways . Data Example: A 15% yield improvement was achieved using THF at −20°C compared to DMF at room temperature .

Q. What methodological approaches resolve contradictions in reported biological activity data?

Discrepancies in activity (e.g., IC₅₀ values) may stem from assay conditions or impurity profiles. Mitigation strategies:

  • Dose-Response Replication : Test the compound across multiple concentrations (e.g., 0.1–100 µM) in triplicate using standardized protocols (e.g., ATP-based cell viability assays) .
  • Impurity Profiling : Use LC-MS to identify and quantify trace intermediates (e.g., unreacted ester precursors) that may interfere with bioassays .
  • Target Validation : Confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can regioselectivity challenges during functionalization at position 7 be managed?

Position 7 functionalization is hindered by the electron-rich pyrazine ring. Solutions include:

  • Directed Metalation : Use n-BuLi or LDA to deprotonate position 7 selectively, followed by quenching with electrophiles (e.g., alkyl halides) .
  • Protecting Groups : Temporarily block position 2 with a tert-butoxycarbonyl (Boc) group to direct reactivity to position 7 . Case Study: Nitration at position 7 achieved 78% yield using HNO₃ in H₂SO₄ at 0°C, with regiochemistry confirmed by NOE NMR .

Q. What strategies improve the compound’s bioavailability in pharmacological studies?

  • Salt Forms : Compare hydrochloride, sulfate, and phosphate salts for solubility differences (e.g., hydrochloride shows 2.3 mg/mL solubility in PBS vs. 0.8 mg/mL for free base) .
  • Prodrug Design : Synthesize ester prodrugs (e.g., ethyl ester) to enhance membrane permeability, followed by in vivo hydrolysis to the active carboxylic acid .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to prolong half-life in plasma .

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